molecular formula C10H7I B165133 1-Iodonaphthalene CAS No. 90-14-2

1-Iodonaphthalene

Cat. No. B165133
CAS RN: 90-14-2
M. Wt: 254.07 g/mol
InChI Key: NHPPIJMARIVBGU-UHFFFAOYSA-N
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Description

1-Iodonaphthalene, also known as 1-Naphthyl iodide, is a compound used in organic synthesis . It has the molecular formula C10H7I . It undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .


Synthesis Analysis

The synthesis of 1-Iodonaphthalene involves a Palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene . Isocyanides play a dual role in the reaction. One is a C1 building block, and another is used as C1N1 component. The [2+2+1] cyclization involves imidoylation, regioselective addition of imidoylpalladium species into alkyne, double imidoylation, and another addition of the resulting imidoylpalladium species into imine bonds .


Molecular Structure Analysis

The molecular structure of 1-Iodonaphthalene consists of a naphthalene ring with an iodine atom attached to one of the carbon atoms . The molecular weight is 254.07 g/mol .


Chemical Reactions Analysis

1-Iodonaphthalene undergoes ultrafast relaxation, which has been studied by time-resolved femtosecond pump-probe mass spectrometry . It also undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .


Physical And Chemical Properties Analysis

1-Iodonaphthalene has a molecular weight of 254.07 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 302.0±0.0 °C at 760 mmHg, and a flash point of 138.4±8.3 °C . It has a molar refractivity of 57.0±0.3 cm3 . It has a polar surface area of 0 Ų and a complexity of 133 .

Scientific Research Applications

Application in Thermophysical Property Data Analysis

  • Summary of the Application: 1-Iodonaphthalene is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds .
  • Methods of Application: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The data generated provides valuable information on the thermodynamic properties of 1-Iodonaphthalene, which can be used in various scientific and industrial applications .

Application in Cross-Coupling Reactions

  • Summary of the Application: 1-Iodonaphthalene is used in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction .
  • Methods of Application: In the Stille reaction, 1-Iodonaphthalene is reacted with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine in the presence of a palladium catalyst .
  • Results or Outcomes: The reaction affords 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .

Application in Time-Resolved Spectroscopy

  • Summary of the Application: 1-Iodonaphthalene is used in time-resolved spectroscopy studies. Specifically, its ultrafast relaxation has been studied using time-resolved femtosecond pump-probe mass spectrometry .
  • Methods of Application: In these studies, a femtosecond laser pulse (the pump) is used to excite the 1-Iodonaphthalene molecules. A second pulse (the probe) is then used to measure the relaxation of the excited molecules over time .
  • Results or Outcomes: These studies provide valuable insights into the ultrafast relaxation dynamics of 1-Iodonaphthalene .

Safety And Hazards

1-Iodonaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest .

properties

IUPAC Name

1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPPIJMARIVBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059004
Record name Naphthalene, 1-iodo-
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Molecular Weight

254.07 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Iodonaphthalene
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Vapor Pressure

0.000894 [mmHg]
Record name 1-Iodonaphthalene
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Product Name

1-Iodonaphthalene

CAS RN

90-14-2
Record name 1-Iodonaphthalene
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Record name Naphthalene, 1-iodo-
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Record name 1-IODONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,940
Citations
RK Norris, JA McMahon - Arkivoc, 2003 - arkat-usa.org
… A sample of 12 was separately prepared from the reaction of 1-iodonaphthalene and 5a. The structure of 13 (unstable to exposure to light and air) was determined by mass spectrometry …
Number of citations: 5 www.arkat-usa.org
R Montero, AP Conde, A Longarte, F Castaño… - Physical Chemistry …, 2010 - pubs.rsc.org
The ultrafast relaxation of 1-iodonaphthalene, with particular attention to the dissociation channels, has been studied by time-resolved femtosecond pump–probe mass spectrometry …
Number of citations: 5 pubs.rsc.org
G Kothandaraman, DW Pratt, DS Tinti - The Journal of Chemical …, 1975 - pubs.aip.org
This paper describes the results of optically detected magnetic resonance (ODMR) experiments on photoexcited 1‐iodonaphthalene (1IN) in a durene host crystal at liquid helium …
Number of citations: 27 pubs.aip.org
RW Beattie, FC Whitmore - Journal of the Chemical Society (Resumed …, 1934 - pubs.rsc.org
… Willgerodt and Schlosser (Ber., 1900,33, 693) claimed to have isolated 1-chloro-4-iodonaphthalene as one of the decomposition products of 1-iodonaphthalene dichloride (C,oH,IC1,) …
Number of citations: 2 pubs.rsc.org
T Muraki, H Togo, M Yokoyama - Synlett, 1998 - thieme-connect.com
… Using iodinane 1A, 1-iodonaphthalene (3a) was obtained in 80 % yield. However, … The iodination of 1-iodonaphthalene (2c) was attempted using 1A and 1B (entries 11 and 12…
Number of citations: 20 www.thieme-connect.com
EA Filatova, AV Gulevskaya, AF Pozharskii… - Tetrahedron, 2018 - Elsevier
… The reaction of the above alkynes with 1-iodonaphthalene gave the expected naphthylethynyl derivatives of proton sponge. At the same time, the coupling of 2-ethynyl- and 2,7-diethynyl…
Number of citations: 4 www.sciencedirect.com
GA Lotz, SM Palacios, RA Rossi - Tetrahedron letters, 1994 - Elsevier
… The photostimulated reaction 6 of the amide enolate ion la and 1-iodonaphthalene (2) in liquid ammonia afforded the diastereomeric isomers 3 (eq.1). 7 The reaction of la with 2 in dark …
Number of citations: 16 www.sciencedirect.com
DF Ewing - Organic Magnetic Resonance, 1973 - Wiley Online Library
… The D values for 1-iodonaphthalene (Table 2) are obtained directly from the linear dilution … literature.,B6* D values for 1-iodonaphthalene do not show very much variation between the …
J Barluenga, H Vázquez‐Villa, I Merino… - … A European Journal, 2006 - Wiley Online Library
… With the internal alkynes 16 g,h (Table 3, entries 7 and 8), the transformation is more selective toward the formation of the 1-iodonaphthalene derivatives 17 g,h and no significant …
EA Twum, TJ Woodman, W Wang… - Organic & Biomolecular …, 2013 - pubs.rsc.org
… 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/… for deiodination of 1-iodonaphthalene-2,4-diamines. … amino-seco-CBIs, di-Boc-1-iodonaphthalene-2,4-diamine 11 was prepared …
Number of citations: 9 pubs.rsc.org

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